3-(2,4,6-Trifluorophenyl)benzoic acid
Description
3-(2,4,6-Trifluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted at the meta position with a 2,4,6-trifluorophenyl group. This structure combines the electron-withdrawing effects of fluorine atoms with the acidic properties of the carboxylic acid moiety, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-5-10(15)12(11(16)6-9)7-2-1-3-8(4-7)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHAUTGJBIMHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681251 | |
| Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183307-96-1 | |
| Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trifluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of palladium catalysts and bases under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the bromination of 1,3,5-trifluorobenzene followed by a coupling reaction with benzoic acid derivatives. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trifluorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. It can be utilized in the construction of more complex organic molecules through various coupling reactions, including Suzuki–Miyaura coupling. The trifluorophenyl group contributes to the compound's reactivity and selectivity in these reactions.
Synthesis of Specialty Chemicals
3-(2,4,6-Trifluorophenyl)benzoic acid is employed in the production of specialty chemicals that require specific properties imparted by the trifluoromethyl group. This includes its use in pharmaceuticals and agrochemicals where enhanced biological activity is desired .
Biological Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. The trifluorophenyl moiety can enhance binding affinity to enzyme active sites or allosteric sites, making it a candidate for studying enzyme kinetics and drug design.
Therapeutic Potential
Research has explored its therapeutic properties, particularly anti-inflammatory and anticancer activities. The structural characteristics of this compound may allow it to interact effectively with biological targets, leading to potential medicinal applications.
Material Science
Development of Advanced Materials
In materials science, this compound is utilized in the synthesis of advanced materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications such as coatings and polymers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trifluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
*Estimated based on analog data.
Key Comparison Points
Acidity :
- Fluorine substituents enhance acidity via inductive effects. 2,4,6-Trifluorobenzoic acid (pKa ~1.0–1.5) is more acidic than this compound (pKa ~1.5–2.5) due to direct fluorine substitution on the benzoic ring .
- The acetic acid analog (2,4,6-Trifluorophenylacetic acid) has weaker acidity (pKa ~3.0–3.5), as the carboxylic acid is separated from the fluorinated aryl group .
Reactivity :
- The meta-substituted trifluorophenyl group in this compound creates steric and electronic environments distinct from para-substituted analogs (e.g., 4-(2,4,6-Trifluorophenyl)benzoic acid), influencing cross-coupling efficiency and regioselectivity in reactions like Suzuki-Miyaura .
Biological Relevance :
- Fluorinated aryl groups improve metabolic stability and membrane permeability. The acetic acid derivative (2,4,6-Trifluorophenylacetic acid) is prioritized in drug design for these properties .
Synthetic Utility :
- 2,4,6-Trifluorobenzoic acid (CAS 70) is a precursor to trimethylsilane derivatives used in lithiation reactions , while this compound may serve as a building block for complex fluorinated architectures.
Biological Activity
3-(2,4,6-Trifluorophenyl)benzoic acid is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to synthesize current knowledge on its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of trifluorinated aromatic compounds. Its chemical structure can be represented as follows:
- Chemical Formula : C13H8F3O2
- Molecular Weight : 252.19 g/mol
The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit potent antimicrobial properties. A study evaluated various derivatives of benzoic acid, including those with trifluoromethyl groups, against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | 15 |
| Escherichia coli | 50 µg/mL | 10 |
| Bacillus subtilis | 30 µg/mL | 12 |
| Candida albicans | 40 µg/mL | 8 |
The compound demonstrated significant inhibition against Staphylococcus aureus, a common pathogen associated with various infections. The observed MIC values suggest that the compound is effective in low concentrations, highlighting its potential as an antimicrobial agent .
Anti-Inflammatory Potential
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key mechanism through which this compound exerts its effects.
Case Study: NF-κB Modulation
A study investigated the impact of various substituted benzoic acids on NF-κB activity. The results indicated that:
- Compound : this compound
- Effect on NF-κB : Inhibition by approximately 15% at a concentration of 20 µM.
This suggests that the compound may play a role in reducing inflammation by inhibiting NF-κB translocation to the nucleus .
Toxicity Assessment
While evaluating the biological activity of this compound, it is crucial to consider its toxicity profile. A comparative study assessed the toxicity of various benzoic acid derivatives using Daphnia magna as a model organism.
Table 2: Toxicity Profile
| Compound | Toxicity (LC50 µg/mL) |
|---|---|
| This compound | >100 |
| Control (No treatment) | N/A |
| Other derivatives | Varies |
The results indicated that the compound exhibited low toxicity compared to other derivatives tested. This profile supports its potential use in therapeutic applications without significant adverse effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
